A-803467

Catalog No.
S516616
CAS No.
944261-79-4
M.F
C19H16ClNO4
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-803467

CAS Number

944261-79-4

Product Name

A-803467

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)

InChI Key

VHKBTPQDHDSBSP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

A 803467, A-803467, A803467

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC

Description

The exact mass of the compound 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide is 357.07679 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases: Information on the compound can be found in PubChem [], a resource for information on chemical substances and biological activities. However, PubChem does not currently list any research publications associated with this specific compound [].
  • Commercial Availability: Several chemical suppliers offer 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, suggesting potential use in research, However, descriptions typically do not specify its research applications [, ].

A-803467 is a chemical compound identified as a potent and selective blocker of the voltage-gated sodium channel subtype Nav1.8. Its chemical name is 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide, and it has the CAS number 944261-79-4. This compound has garnered attention for its potential therapeutic applications, particularly in managing neuropathic and inflammatory pain conditions due to its ability to selectively inhibit the Nav1.8 sodium channels, which are implicated in pain signaling pathways .

  • The chlorine atom might raise concerns about potential environmental impact or halogenation reactions.
  • The presence of an aromatic ring suggests flammability as a possibility.

A-803467 primarily functions through its interaction with sodium channels, specifically targeting the Nav1.8 subtype. The compound exhibits a low IC50 value of approximately 8 nM against human Nav1.8 channels, indicating high potency. In contrast, it shows significantly reduced activity against other sodium channel subtypes such as Nav1.2, Nav1.3, Nav1.5, and Nav1.7, with IC50 values exceeding 1 µM . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

The biological activity of A-803467 has been extensively studied in various animal models. It has demonstrated significant antinociceptive effects in models of neuropathic pain, including spinal nerve ligation and sciatic nerve injury. Notably, A-803467 effectively reduced mechanical allodynia and thermal hyperalgesia without affecting formalin-induced nociception or acute thermal pain responses . These findings underscore its potential utility in treating chronic pain conditions by selectively modulating pain pathways mediated by Nav1.8.

The synthesis of A-803467 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-chlorobenzaldehyde and 3,5-dimethoxyphenylamine.
  • Formation of the Furancarboxamide: The reaction typically involves a condensation reaction to form the furancarboxamide structure.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

These methods ensure that A-803467 can be produced with high purity for both research and potential therapeutic applications.

A-803467 is primarily investigated for its role in pain management, particularly in conditions characterized by neuropathic and inflammatory pain. Its selective inhibition of the Nav1.8 sodium channel positions it as a promising candidate for developing new analgesics that minimize side effects associated with non-selective sodium channel blockers . Additionally, ongoing research may explore its potential applications in other areas such as neuroprotection and treatment of certain neurological disorders.

Interaction studies involving A-803467 have focused on its selectivity and efficacy in blocking specific sodium channels. The compound has been shown to interact predominantly with the Nav1.8 channel, providing insights into its mechanism of action in pain modulation . Studies have also explored its pharmacokinetics and pharmacodynamics to better understand how it behaves in biological systems, which is essential for assessing its therapeutic potential.

Several compounds exhibit similar properties to A-803467 regarding sodium channel inhibition and analgesic effects. Here are some notable examples:

Compound NameSelectivityIC50 (nM)Notable Features
LidocaineNon-selective~1000Widely used local anesthetic
CarbamazepineNon-selective~2000Antiepileptic drug with analgesic properties
SaxagliptinSelective~2000Primarily a DPP-4 inhibitor but affects sodium channels
RiluzoleNon-selective~3000Used in ALS treatment; affects excitatory neurotransmission

A-803467 is unique due to its high selectivity for Nav1.8 over other sodium channel subtypes, which may lead to fewer side effects compared to more non-selective agents like lidocaine or carbamazepine . This specificity allows for targeted pain relief while minimizing adverse reactions associated with broader spectrum sodium channel blockers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.0767857 g/mol

Monoisotopic Mass

357.0767857 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

339LBH1395

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

944261-79-4

Wikipedia

A-803467

Dates

Modify: 2023-08-15
1: Han Z, Jiang Y, Xiao F, Cao K, Wang DW. The effects of A-803467 on cardiac Nav1.5 channels. Eur J Pharmacol. 2015 May 5;754:52-60. doi: 10.1016/j.ejphar.2015.02.019. Epub 2015 Feb 19. PubMed PMID: 25701724.
2: Joshi SK, Honore P, Hernandez G, Schmidt R, Gomtsyan A, Scanio M, Kort M, Jarvis MF. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models. J Pain. 2009 Mar;10(3):306-15. doi: 10.1016/j.jpain.2008.09.007. Epub 2008 Dec 13. PubMed PMID: 19070548.
3: McGaraughty S, Chu KL, Scanio MJ, Kort ME, Faltynek CR, Jarvis MF. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats. J Pharmacol Exp Ther. 2008 Mar;324(3):1204-11. Epub 2007 Dec 18. PubMed PMID: 18089840.
4: Jarvis MF, Honore P, Shieh CC, Chapman M, Joshi S, Zhang XF, Kort M, Carroll W, Marron B, Atkinson R, Thomas J, Liu D, Krambis M, Liu Y, McGaraughty S, Chu K, Roeloffs R, Zhong C, Mikusa JP, Hernandez G, Gauvin D, Wade C, Zhu C, Pai M, Scanio M, Shi L, Drizin I, Gregg R, Matulenko M, Hakeem A, Gross M, Johnson M, Marsh K, Wagoner PK, Sullivan JP, Faltynek CR, Krafte DS. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proc Natl Acad Sci U S A. 2007 May 15;104(20):8520-5. Epub 2007 May 2. PubMed PMID: 17483457; PubMed Central PMCID: PMC1895982.

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